molecular formula C19H20ClN3O2 B14951360 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide

4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B14951360
M. Wt: 357.8 g/mol
InChI Key: KMGHQBSPFWRCIG-HYARGMPZSA-N
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Description

4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide moiety and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with an appropriate hydrazine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazone linkage can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can then interact with biological macromolecules. The chloro-substituted benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • Benzamide, 2-bromo-N-methyl-
  • 4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro-substituted benzamide and a hydrazone linkage allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[1-(2,4-dimethylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H20ClN3O2/c1-12-4-9-17(13(2)10-12)14(3)22-23-18(24)11-21-19(25)15-5-7-16(20)8-6-15/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-14+

InChI Key

KMGHQBSPFWRCIG-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)/C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)C)C

Origin of Product

United States

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